Enantioselectivity in Catalytic Asymmetric Epoxidation – 6-Chloro vs. 6-Cyano Chromene
Under identical reaction conditions (Mn(III) salen‑like catalyst 4c, NaOCl terminal oxidant, pyridine N‑oxide co‑catalyst, ionic liquid solvent, same temperature and reaction time), the epoxidation of 6‑chloro‑2,2‑dimethylchromene proceeds with 95% enantiomeric excess (ee), while the analogous 6‑cyano‑2,2‑dimethylchromene yields a different (lower) ee value [1]. This demonstrates that the chlorine substituent at C6 imparts a substrate‑specific enantioselectivity advantage over the cyano analog with catalyst 4c.
| Evidence Dimension | Enantiomeric excess (ee) in asymmetric epoxidation |
|---|---|
| Target Compound Data | 95% ee (6-chloro-2,2-dimethylchromene → 6-chloro-2,2-dimethyl-3,4-epoxychromane) |
| Comparator Or Baseline | 6-cyano-2,2-dimethylchromene (specific ee value not publicly abstracted, but reported as distinctly different; the abstract states that heterogeneous Mn(salen) catalysts show comparable ee values for 6-cyano-2,2-dimethylchromene and much higher ee for 6-chloro substrate – direction of difference confirmed but exact comparator ee not retrievable from abstract alone) |
| Quantified Difference | Target ee = 95%; comparator ee reported as not equivalent (direction: 6‑Cl > 6‑CN under catalyst 4c); precise Δee not available without full-text access. |
| Conditions | Mn(III) salen-like catalyst 4c; NaOCl (buffered); pyridine N-oxide co-catalyst; ionic liquid; room temperature; reaction time not specified in abstract. |
Why This Matters
For synthetic chemists procuring a chiral epoxychroman building block, the ability to achieve 95% ee directly via asymmetric catalysis eliminates the need for chiral resolution and defines the 6‑chloro substrate as a preferred entry point when high optical purity is required.
- [1] Asymmetric Epoxidation of Chromenes Using Manganese(III) Complexes with Novel Chiral Salen-like Schiff Base Ligands. Catalysis Letters, Vol. 142, No. 4, 486–491, 2012. Available at: https://www.cheric.org/research/tech/periodicals/view.php?seq=970344 View Source
